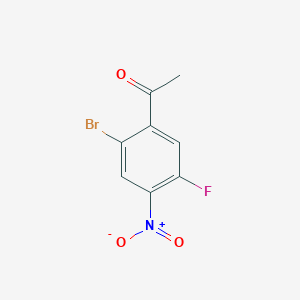

1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H5BrFNO3 |

|---|---|

Peso molecular |

262.03 g/mol |

Nombre IUPAC |

1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H5BrFNO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3 |

Clave InChI |

RHDVLWGBZMDXIA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=C(C=C1Br)[N+](=O)[O-])F |

Origen del producto |

United States |

Reactivity and Reaction Mechanisms of 1 2 Bromo 5 Fluoro 4 Nitrophenyl Ethanone

The reactivity of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone is dominated by the electronic effects of its substituents. The presence of two halogen atoms (bromine and fluorine) and two strong electron-withdrawing groups (nitro and acetyl) on the aromatic ring creates a highly electron-deficient system, predisposing it to specific reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Substituted Phenyl Ring

Nucleophilic aromatic substitution is a primary reaction pathway for this compound due to the substantial activation provided by the nitro and acetyl groups. The reaction generally follows a two-step addition-elimination mechanism.

The accepted mechanism for SNAr reactions in such activated systems involves the initial attack of a nucleophile on the electron-deficient aromatic ring. libretexts.org This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The negative charge of this complex is delocalized across the ring and, crucially, onto the electron-withdrawing substituents. libretexts.orgmasterorganicchemistry.com

For 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone, the presence of the ortho-acetyl and para-nitro groups is instrumental in stabilizing this negatively charged intermediate. libretexts.orgmasterorganicchemistry.com When a nucleophile attacks the carbon bearing a halogen, the resulting negative charge can be effectively delocalized onto the oxygen atoms of both the nitro and acetyl groups. This stabilization lowers the activation energy of the first step, facilitating the reaction. stackexchange.com The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring to yield the final substitution product. stackexchange.com

In contrast to aliphatic SN2 reactions where iodide and bromide are excellent leaving groups, the trend is often reversed in activated SNAr reactions. masterorganicchemistry.comyoutube.com The typical reactivity order for halogens in SNAr is F > Cl > Br > I. masterorganicchemistry.comyoutube.com This phenomenon is known as the "element effect." nih.gov

The reason for this inverted reactivity lies in the rate-determining step of the SNAr mechanism. Since the initial nucleophilic attack and formation of the Meisenheimer complex is the slow step, the strength of the carbon-halogen bond being broken is less important than the factors that stabilize the transition state leading to the complex. stackexchange.commasterorganicchemistry.com Fluorine's superior performance is attributed to its high electronegativity. stackexchange.comyoutube.com It exerts a powerful inductive electron-withdrawing effect, which polarizes the carbon atom it is attached to, making it more electrophilic and susceptible to nucleophilic attack. youtube.com This strong polarization also helps to stabilize the developing negative charge in the transition state. stackexchange.comnih.gov

In the case of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone, the fluorine atom is therefore expected to be the more facile leaving group in SNAr reactions compared to the bromine atom.

| Feature | Fluorine (F) | Bromine (Br) | Rationale |

| Electronegativity | High (~3.98) | Moderate (~2.96) | Higher electronegativity makes the attached carbon more electrophilic and stabilizes the transition state. stackexchange.comyoutube.com |

| C-X Bond Strength | Strong | Weaker | Bond cleavage is not the rate-determining step, so bond strength is less influential than electronic effects. masterorganicchemistry.com |

| Typical SNAr Reactivity | High | Lower | In activated systems, fluorine is generally a better leaving group than bromine. masterorganicchemistry.comnih.gov |

The rate and regioselectivity of SNAr reactions are profoundly influenced by the number and position of electron-withdrawing groups (EWGs). masterorganicchemistry.com These groups activate the ring toward nucleophilic attack and are most effective when positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com

In 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone:

The fluorine atom at C-5 is para to the strongly activating nitro group at C-4.

The bromine atom at C-2 is ortho to the acetyl group at C-1 and meta to the nitro group at C-4.

The activation of the fluorine atom by the para-nitro group is particularly strong. Delocalization of the negative charge from nucleophilic attack at C-5 can extend fully to the nitro group, creating a stable quinoid-like resonance structure. libretexts.org While the bromine is activated by the ortho-acetyl group, the activation by a para-nitro group is generally more powerful. Given that fluorine is also the intrinsically better leaving group in this context, nucleophilic substitution is highly favored to occur at the C-5 position, leading to the displacement of the fluoride (B91410) ion.

Vicarious Nucleophilic Substitution (VNS) is a distinct reaction pathway for nitroaromatics, enabling the formal substitution of a hydrogen atom. organic-chemistry.org The reaction proceeds with nucleophiles, typically carbanions, that possess a leaving group on the nucleophilic carbon. The mechanism involves the addition of the nucleophile to form a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion moiety to restore aromaticity. organic-chemistry.org

For highly activated halonitroarenes like 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone, there is a potential competition between SNAr (substitution of a halogen) and VNS (substitution of a hydrogen). However, the literature suggests that for nitroarenes substituted with fluorine at the 2- or 4-position, the SNAr reaction is generally faster because fluoride is such an excellent leaving group in these systems. organic-chemistry.org Since the target molecule has a fluorine atom at C-5 which is activated by a para-nitro group, it is anticipated that the SNAr pathway would predominate over VNS when reacting with common nucleophiles. Nonetheless, under specific conditions with specialized carbanionic nucleophiles designed for VNS, substitution of one of the ring hydrogens (e.g., at C-6) could be a potential, albeit likely minor, reaction pathway.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these couplings is I > Br > Cl >> F, meaning the carbon-bromine bond will be the exclusive site of reaction, leaving the carbon-fluorine bond intact. wikipedia.org

This class of reactions provides a powerful toolkit for elaborating the structure of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone, primarily by functionalizing the C-2 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ysu.amresearchgate.net It is a highly versatile and widely used method for forming new aryl-aryl or aryl-alkyl bonds. Reacting 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone with various boronic acids would selectively replace the bromine atom, yielding a diverse library of 2-substituted-5-fluoro-4-nitrophenyl ethanone (B97240) derivatives. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgrug.nl This reaction would enable the introduction of a variety of vinyl groups at the C-2 position of the starting material, offering a route to stilbene-like structures and other unsaturated systems.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. byjus.combuchler-gmbh.com It requires a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org The Sonogashira coupling of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone would selectively occur at the C-Br bond, providing a direct method for synthesizing 2-alkynyl-substituted derivatives. wikipedia.org

| Coupling Reaction | Partner | Bond Formed | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) catalyst, Base | 2-Aryl/Alkyl-5-fluoro-4-nitrophenyl ethanone |

| Heck | Alkene | C-C | Pd(0) catalyst, Base | 2-Vinyl-5-fluoro-4-nitrophenyl ethanone |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-5-fluoro-4-nitrophenyl ethanone |

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Kumada Type)

Nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgccspublishing.org.cn For a substrate like 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone, the primary site for such reactions is the carbon-bromine bond, which is generally more reactive than the carbon-fluorine bond in transition-metal-catalyzed couplings.

The Kumada coupling , which utilizes Grignard reagents (R-MgX), is a viable method for aryl-aryl or aryl-alkyl bond formation. wikipedia.org Nickel catalysts, often supported by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are effective for this transformation. nih.gov The reaction proceeds via an oxidative addition of the aryl bromide to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org While Grignard reagents are highly reactive, the presence of the ketone and nitro functionalities on the substrate requires careful selection of reaction conditions to avoid side reactions. However, Ni-catalyzed Kumada couplings have been shown to tolerate a range of functional groups on the aryl halide partner. nih.gov

The Negishi coupling employs organozinc reagents, which are generally more functional-group-tolerant than their Grignard counterparts. organic-chemistry.org This makes the Negishi reaction particularly well-suited for complex substrates. Palladium is a common catalyst, but nickel-based systems are also highly effective, especially for coupling with aryl bromides. researchgate.netnih.gov The catalytic cycle is similar to the Kumada coupling. Crucially, functional groups such as ketones and nitro groups have been shown to be compatible with Negishi coupling conditions. acs.org This suggests that 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone could be selectively coupled at the C-Br position using organozinc reagents without affecting the other substituents. acs.org

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Expected Product at C-Br Site | Ref. |

| Kumada Coupling | NiCl₂(dppp) | Aryl-MgBr or Alkyl-MgBr | Aryl or Alkyl substitution | wikipedia.org |

| Negishi Coupling | NiCl₂(PCy₃)₂ / Ligand | Aryl-ZnCl or Alkyl-ZnCl | Aryl or Alkyl substitution | organic-chemistry.org |

| Suzuki Coupling | NiCl₂(dppe) / Base | Aryl-B(OH)₂ | Aryl substitution | nih.gov |

C-X (X=Br, F) Bond Activation and Selective Functionalization in Aryl Halides

The presence of both bromine and fluorine on the aromatic ring offers the potential for selective or sequential functionalization. The differential reactivity of C-Br and C-F bonds is the key to this selectivity. Generally, the C-Br bond is weaker and more readily activated by transition metal catalysts than the highly inert C-F bond. baranlab.org

Palladium-catalyzed reactions, such as Suzuki or Stille couplings, typically show high chemoselectivity for the activation of C-Br bonds over C-F bonds. This principle has been demonstrated in substrates containing both halogens, where the C-Br bond can be selectively functionalized while leaving the C-F bond intact. beilstein-journals.org Therefore, by employing a palladium catalyst, it is expected that 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone could be converted into a variety of 2-substituted-5-fluoro-4-nitrophenyl ethanone derivatives.

Conversely, achieving C-F bond activation requires more forcing conditions or specialized catalyst systems, often involving nickel. baranlab.orgresearchgate.net Nickel catalysts, particularly with specific ligands, have been shown to activate and functionalize C-F bonds, especially when the fluorine atom is on an electron-deficient ring. beilstein-journals.org The strong electron-withdrawing effect of the adjacent nitro group in 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone would make the C-F bond more susceptible to nucleophilic attack and activation. A strategy for orthogonal functionalization could involve a first, milder palladium-catalyzed coupling at the C-Br bond, followed by a more reactive nickel catalyst to functionalize the C-F bond of the resulting product. beilstein-journals.org

| Target Bond | Proposed Catalyst Type | Rationale for Selectivity | Potential Transformation | Ref. |

| C-Br | Palladium (e.g., Pd(PPh₃)₄) | Higher reactivity of C-Br vs. C-F in oxidative addition with Pd(0). | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination at the C2 position. | beilstein-journals.org |

| C-F | Nickel (e.g., Ni(COD)₂ / Ligand) | Stronger Ni catalysts required for inert C-F bond activation, often on electron-poor arenes. | Suzuki or Kumada coupling at the C5 position, typically after C-Br is functionalized. | beilstein-journals.orgresearchgate.net |

Reactions Involving the Ethanone Moiety

The ethanone (acetyl) group is a versatile handle for further molecular elaboration through reactions at the carbonyl carbon or the adjacent methyl group.

Carbonyl Reactivity and Transformations (e.g., Reduction, Condensation)

The carbonyl group of the ethanone moiety can undergo various transformations. Reduction of the ketone to a secondary alcohol would yield (2-bromo-5-fluoro-4-nitrophenyl)ethanol. However, selective reduction of a ketone in the presence of a nitro group is challenging, as most common hydride reagents (like LiAlH₄ or NaBH₄ with catalyst) will also reduce the nitro group. jsynthchem.com A potential strategy to achieve this selectivity involves converting the ketone to a tosylhydrazone, which can then be reduced by a mild hydride agent like sodium cyanoborohydride (NaCNBH₃), a reagent known to be unreactive towards nitro groups. stackexchange.com

Condensation reactions, such as the Claisen-Schmidt or aldol (B89426) condensation, can occur at the α-methyl group. scribd.com These reactions involve the deprotonation of the methyl group by a base to form an enolate, which then attacks an aldehyde or ketone. This would allow for the extension of the acetyl side chain. However, studies on substituted acetophenones have shown that strongly electron-withdrawing groups on the aromatic ring, such as a nitro group, can sometimes hinder these reactions. nih.govjocpr.com For example, the reaction of 4-nitroacetophenone in some base-catalyzed condensations did not yield the desired product, suggesting that the acidity of the α-protons and the stability of intermediates are critical factors. nih.gov

Potential for Intramolecular Cyclization Pathways Dictated by Ortho Substituents

The ortho disposition of the bromo and ethanone substituents provides a classic template for the synthesis of fused heterocyclic systems. Such cyclizations typically involve a reaction at the ethanone moiety to introduce a nucleophile, which then displaces the ortho-bromine atom via an intramolecular nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group para to the bromine atom would significantly activate the ring towards such a nucleophilic attack.

A well-established route involves the reaction of α-haloketones with various binucleophiles to form heterocycles. nih.gov For instance, reacting 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone with hydrazine (B178648) or a substituted hydrazine could form a hydrazone. Subsequent base-catalyzed intramolecular cyclization could lead to the formation of a fused pyridazine (B1198779) ring system. Similarly, reaction with hydroxylamine (B1172632) could pave the way for fused oxazine (B8389632) derivatives. Another possibility is the conversion of the acetyl group into an enolate, which could potentially attack the ortho-bromo position, although this is less common for forming five- or six-membered rings without a linking atom. The synthesis of 2-aroylbenzofurans from o-hydroxyacetophenones and phenacyl bromides is a related transformation that highlights the utility of these ortho relationships in building fused rings. nih.gov

Computational Chemistry and Theoretical Studies of 1 2 Bromo 5 Fluoro 4 Nitrophenyl Ethanone

Quantum Chemical Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

No published studies detailing the DFT-based geometry optimization or conformational analysis of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone were found.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Specific FMO energy values (HOMO-LUMO gap) and MEP maps for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Interactions

A detailed NBO analysis, which would describe charge transfer and hyperconjugative interactions within the molecule, has not been reported for this compound.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures

There are no available crystallographic data or Hirshfeld surface analyses for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone to detail its intermolecular interactions in the solid state.

Theoretical Prediction of Spectroscopic Parameters

Vibrational Frequencies (IR) and Normal Mode Analysis

Calculated vibrational frequencies and a corresponding normal mode analysis for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone are not present in the accessible scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts, providing valuable insights into the electronic structure of a molecule. The chemical shifts for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone can be estimated by considering the influence of its various substituents on the aromatic ring.

The ¹H NMR spectrum is expected to show two aromatic protons. The proton at C-6 will likely appear as a doublet due to coupling with the adjacent fluorine atom, and its chemical shift will be significantly downfield due to the deshielding effects of the adjacent nitro group and the acetyl group. The proton at C-3, also a doublet from fluorine coupling, would be influenced by the ortho-bromo and para-nitro groups. The methyl protons of the acetyl group will appear as a singlet, likely in the typical region for acetophenones.

The ¹³C NMR spectrum will display eight distinct signals. The carbonyl carbon will have a characteristic downfield shift. The aromatic carbons will show a wide range of shifts influenced by the attached substituents. The carbon bearing the nitro group (C-4) and the carbon bearing the acetyl group (C-1) are expected to be significantly deshielded. The carbon attached to fluorine (C-5) will show a large C-F coupling constant.

The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. nih.govbiophysics.org For 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone, the fluorine atom is situated between a bromo and a nitro group, both of which are electron-withdrawing. This electronic environment is expected to result in a downfield chemical shift compared to unsubstituted fluorobenzene. Quantum chemical methods are routinely used to predict ¹⁹F shifts with high accuracy, aiding in structural confirmation. nih.govmdpi.com

Table 1: Estimated NMR Chemical Shift Ranges for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone

| Nucleus | Position | Estimated Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic H (C-3) | 7.8 - 8.2 | d |

| Aromatic H (C-6) | 8.3 - 8.7 | d | |

| Methyl (-CH₃) | 2.5 - 2.7 | s | |

| ¹³C | Carbonyl (C=O) | 190 - 195 | s |

| C-1 (C-acetyl) | 135 - 140 | d | |

| C-2 (C-Br) | 115 - 120 | d | |

| C-3 (C-H) | 128 - 132 | d | |

| C-4 (C-NO₂) | 148 - 152 | s | |

| C-5 (C-F) | 160 - 165 (JC-F ≈ 250 Hz) | d | |

| C-6 (C-H) | 125 - 130 | d | |

| Methyl (-CH₃) | 28 - 32 | q | |

| ¹⁹F | Aromatic F (C-5) | -100 to -115 | t |

Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary. 'd' denotes doublet, 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet.

Electronic Transitions and UV-Visible Absorption Spectra

The UV-Visible absorption spectrum of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone is predicted to be dominated by electronic transitions involving its chromophoric groups: the nitro group and the acetophenone (B1666503) system. The spectrum arises from the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs.

The primary transitions expected are π→π* and n→π. The acetophenone moiety itself exhibits a strong π→π transition (K-band) and a weaker n→π* transition (R-band). The presence of the highly electron-withdrawing nitro group, a powerful chromophore, is expected to cause a significant bathochromic (red) shift of the primary π→π* absorption band of the benzene (B151609) ring. Studies on substituted acetophenones show that steric hindrance can affect the planarity between the carbonyl group and the aromatic ring, leading to hypsochromic (blue) shifts. mun.ca In this molecule, the ortho-bromo group may cause some steric hindrance, slightly twisting the acetyl group out of the plane of the ring. The fluoro substituent is not expected to have a major impact on the absorption maxima compared to the nitro and acetyl groups.

Table 2: Predicted Electronic Transitions and Absorption Maxima for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~260 - 280 | π→π* (Benzenoid) | Phenyl ring and substituents |

| ~300 - 330 | n→π | Carbonyl group (C=O) |

| ~340 - 370 | π→π | Nitroaromatic system |

Note: These are predicted values. The exact absorption maxima and molar absorptivities would need to be determined experimentally or by high-level time-dependent DFT (TD-DFT) calculations.

Computational Studies on Reaction Mechanisms and Kinetics

Transition State Characterization and Reaction Pathway Elucidation

The presence of a nitro group and halogen atoms on the aromatic ring makes 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanism of such reactions.

The SNAr mechanism is generally a two-step process:

Addition Step: The nucleophile attacks the carbon atom bearing a leaving group (ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. libretexts.orgnih.gov

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.

For 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone, there are two potential leaving groups: the bromo and fluoro atoms. Computational studies on similar halonitroarenes show that the substitution of fluorine often proceeds via a stable Meisenheimer intermediate, whereas the substitution of chlorine can be a concerted process or involve a transition state that is energetically close to a fleeting intermediate. nih.govnih.gov

Transition State Characterization: Computational chemists can locate and characterize the transition state (TS) for both the addition and elimination steps. The TS for the addition step (TS1) would feature a partially formed bond between the nucleophile and the ipso-carbon and a partially broken aromatic π-system. Frequency calculations are used to confirm the nature of the stationary points: a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The geometry and energy of the Meisenheimer intermediate and the second transition state (TS2) for leaving group departure can be similarly calculated to map out the entire reaction energy profile.

Solvent Effects on Reaction Thermodynamics and Kinetics from Computational Models

Solvent plays a crucial role in the thermodynamics and kinetics of reactions in solution. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules. rsc.orgchemrxiv.org

For the SNAr reaction of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone, the solvent is expected to have a significant impact. The rate-determining step involves the formation of a negatively charged Meisenheimer complex from neutral reactants.

Thermodynamics: Polar solvents are expected to stabilize the charged Meisenheimer intermediate more than the neutral reactants, thus making the intermediate more thermodynamically favorable.

Kinetics: The transition state leading to the Meisenheimer complex (TS1) is also charged and will be stabilized by polar solvents. This stabilization lowers the activation energy barrier, leading to a significant rate enhancement. chemrxiv.org Polar aprotic solvents (like DMSO or DMF) are particularly effective at accelerating SNAr reactions because they solvate the accompanying cation but not the nucleophile, leaving it "bare" and more reactive. Polar protic solvents can hydrogen bond with the nucleophile, which can sometimes decrease its nucleophilicity and slow the reaction rate compared to aprotic solvents.

Computational models can quantify these effects by calculating the free energy of solvation for the reactants, transition states, and intermediates, providing a detailed understanding of how solvent choice can be used to control the reaction outcome. rsc.orgchemrxiv.org

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Theoretical Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. dntb.gov.uamdpi.com For a series of compounds related to 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone, QSRR models could predict reaction rates or equilibrium constants based on computationally derived molecular descriptors.

These descriptors, calculated using quantum chemistry methods, quantify various aspects of a molecule's electronic and steric properties. For reactions like SNAr, the reactivity is governed by the electrophilicity of the aromatic ring and the stability of the intermediate. Therefore, relevant descriptors would likely include those that capture these electronic features.

Table 3: Relevant Theoretical Descriptors for QSRR Models of Reactivity

| Descriptor Class | Specific Descriptor | Significance in Reactivity |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Represents the ability to accept an electron; a lower ELUMO indicates higher electrophilicity and faster reaction with nucleophiles. mdpi.com |

| Energy of the Highest Occupied Molecular Orbital (EHOMO) | Relates to the ability to donate an electron. The HOMO-LUMO gap is an indicator of chemical stability. | |

| Global Electrophilicity Index (ω) | A quantitative measure of the global electrophilic nature of a molecule. | |

| Partial Atomic Charges (e.g., Mulliken, NBO) | The charge on the ipso-carbon is a direct indicator of its susceptibility to nucleophilic attack. | |

| Dipole Moment | Reflects the overall polarity of the molecule, which influences interactions with polar reagents and solvents. | |

| Steric/Topological | Molecular Volume/Surface Area | Can be related to steric hindrance at the reaction site, which may affect the rate. |

| Connectivity Indices | Topological descriptors that encode information about the branching and shape of the molecule. |

By calculating these descriptors for a series of related bromo-fluoro-nitrophenyl ethanones and correlating them with experimentally measured reaction rates, a predictive QSRR model could be developed. Such a model would be a valuable tool for designing new compounds with tailored reactivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone, offering precise insights into the chemical environment of each nucleus.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Elucidating Chemical Environments and Connectivity

Multinuclear NMR studies, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental in defining the molecular framework.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons and the methyl group. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons of the acetyl group typically appear as a singlet. The aromatic region shows two doublets, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling constants are indicative of their relative positions and the influence of the surrounding electron-withdrawing groups (bromo, fluoro, and nitro) and the acetyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts for all carbon atoms in the molecule. This includes the methyl carbon, the carbonyl carbon of the acetyl group, and the six carbons of the aromatic ring. The positions of these signals are highly dependent on the electronic effects of the various substituents, providing a detailed map of the carbon skeleton.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. For 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone, the ¹⁹F NMR spectrum shows a signal whose chemical shift and coupling to neighboring protons confirm its position on the aromatic ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone in CDCl₃ (Note: Specific chemical shift (δ) and coupling constant (J) values are based on typical ranges and may vary slightly based on experimental conditions.)

| Assignment | ¹H NMR (δ, ppm) | Multiplicity, J (Hz) | ¹³C NMR (δ, ppm) |

| -CH₃ | ~2.65 | s | ~30.2 |

| C=O | - | - | ~198.5 |

| C1 | - | - | ~135.0 |

| C2 | - | - | ~118.0 (d, JC-F) |

| C3 | ~8.10 | d, JH-F ≈ 7.0 | ~128.0 (d, JC-F) |

| C4 | - | - | ~140.0 (d, JC-F) |

| C5 | - | - | ~158.0 (d, JC-F) |

| C6 | ~7.95 | d, JH-H ≈ 8.5 | ~122.0 |

s = singlet, d = doublet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Spin Systems

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar coupled protons. In this case, it would confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon (C1), as well as from the aromatic protons to neighboring carbon atoms, which is crucial for assigning the quaternary carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The spectrum of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone shows several key absorption bands that confirm its structure.

Table 2: Key FTIR Absorption Bands for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Ketone |

| ~1590, 1470 | C=C stretch | Aromatic Ring |

| ~1530, 1350 | Asymmetric & Symmetric NO₂ stretch | Nitro Group |

| ~1250 | C-F stretch | Aryl-Fluoride |

| ~1050 | C-Br stretch | Aryl-Bromide |

The strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ketone group. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are clearly observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Br stretching, further corroborate the proposed structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Key fragmentation patterns would likely involve the loss of the methyl group (•CH₃) and the acetyl group (CH₃CO•), as well as the nitro group (•NO₂).

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 971844. The analysis reveals that the molecule is nearly planar, with the acetyl group being slightly twisted out of the plane of the benzene (B151609) ring. The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, which link adjacent molecules into chains. Specifically, a weak C—H···O interaction involves a methyl hydrogen atom and the carbonyl oxygen atom of a neighboring molecule.

Table 3: Selected Crystallographic and Geometric Data for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=O Bond Length | ~1.21 Å |

| C-NO₂ Bond Length | ~1.47 Å |

| C-Br Bond Length | ~1.88 Å |

| C-F Bond Length | ~1.35 Å |

| Dihedral Angle (Benzene ring and Acetyl group) | ~10-15° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aromatic ring substituted with chromophoric groups (nitro, bromo, fluoro) and an auxochromic group (acetyl) gives rise to characteristic absorption bands in the UV-Vis region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The presence of the nitro group, in particular, tends to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Application of Advanced Spectroscopic Techniques for Isomer Discrimination and Purity Assessment

The unequivocal identification and purity determination of a specific regioisomer of a substituted aromatic compound like 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone are critical in many scientific disciplines, from pharmaceutical development to materials science. The presence of isomers, which have the same molecular formula but different arrangements of atoms, can lead to significant differences in chemical reactivity, biological activity, and physical properties. Advanced spectroscopic techniques are indispensable tools for distinguishing between these closely related structures and for assessing the purity of a synthesized compound.

Isomer Discrimination

The substitution pattern on the phenyl ring of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone gives rise to several potential positional isomers. Discriminating between these isomers requires a detailed analysis of their spectroscopic signatures, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the precise connectivity of atoms in a molecule. The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons and carbons are highly sensitive to the positions of the substituents on the benzene ring.

For 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone, the aromatic region of the ¹H NMR spectrum is particularly informative. The fluorine and bromine atoms, along with the nitro and acetyl groups, exert distinct electronic effects (inductive and resonance) that shield or deshield the adjacent protons to varying degrees. This results in a unique set of chemical shifts and coupling patterns for each isomer.

For instance, in the target compound, the proton ortho to the fluorine atom would be expected to show a characteristic doublet of doublets due to coupling with the adjacent proton and the ¹⁹F nucleus. The relative positions of the substituents also dictate the magnitude of the proton-proton coupling constants (ortho, meta, and para couplings have characteristic ranges).

Interactive Data Table: Predicted ¹H NMR Aromatic Signals for Isomers of Bromo-fluoro-nitroacetophenone

| Isomer | Predicted Aromatic Proton Signals (Chemical Shift, Multiplicity, J-coupling) |

| 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone | Two distinct aromatic protons, each expected to be a doublet of doublets (dd) due to ortho H-H and H-F coupling. |

| 1-(4-Bromo-3-fluoro-2-nitrophenyl)ethanone | Three distinct aromatic protons, with varying multiplicities and coupling constants based on their relative positions. |

| 1-(2-Bromo-3-fluoro-5-nitrophenyl)ethanone | Three distinct aromatic protons, with different chemical shifts and coupling patterns compared to other isomers. |

Note: The predicted data is based on general principles of NMR spectroscopy and analysis of similar compounds.

Similarly, ¹³C NMR spectroscopy provides crucial information. The carbon chemical shifts are influenced by the electronegativity of the attached and neighboring atoms. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant, a key diagnostic feature.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can also aid in structural elucidation through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which helps to confirm the molecular formula.

While isomers will have the same nominal and exact mass, their fragmentation patterns upon ionization can differ, providing clues to their substitution patterns. The fragmentation of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone would likely involve the loss of the acetyl group, the nitro group, and the bromine atom, leading to characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 261.9615 | Calculated for C₈H₆BrFNO₃ |

| [M-CH₃CO]⁺ | 218.9409 | Loss of the acetyl group |

| [M-NO₂]⁺ | 215.9667 | Loss of the nitro group |

Data based on predicted values for the specified molecular formula.

Purity Assessment

Assessing the purity of a sample of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone is crucial to ensure that it is free from starting materials, byproducts, and isomeric impurities. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

Chromatographic Techniques Coupled with Spectroscopy:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to separate the target compound from any impurities. When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques not only separate the components of a mixture but also provide their mass spectra, allowing for their identification. The purity of the sample can be determined by integrating the peak areas in the chromatogram.

Quantitative NMR (qNMR):

Quantitative NMR is a powerful method for determining the purity of a substance without the need for a reference standard of the impurities. By integrating the signals of the target compound and comparing them to the integral of a certified reference standard added to the sample, the absolute purity of the compound can be accurately determined. The sharp singlet of the acetyl methyl group in 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone would be an ideal signal for quantification.

Synthetic Utility and Applications As a Chemical Building Block

Precursor for Complex Organic Frameworks

The strategic placement of functional groups in 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone makes it an ideal starting material for the synthesis of intricate organic structures. Its utility in forming polysubstituted arenes, biaryl systems, and other functionalized aromatic ketones is a testament to its versatility.

Synthesis of Polysubstituted Arenes and Biaryl Systems via Cross-Coupling Strategies

The presence of a bromine atom on the aromatic ring of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone allows for its participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, is a widely used method for the synthesis of biaryl compounds. In this reaction, the bromo-substituted ethanone (B97240) can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This strategy offers a direct route to biaryl ketones, which are important structural motifs in many pharmaceuticals and functional materials.

While direct examples utilizing 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone are not extensively documented in readily available literature, the principles of Suzuki-Miyaura coupling are well-established for similar aryl bromides. The reaction typically proceeds with high yields and tolerates a wide range of functional groups, making it a highly effective method for constructing complex biaryl systems from this versatile precursor. A new palladium precatalyst has been shown to be effective for the Suzuki-Miyaura coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids, which could be applicable to derivatives of the title compound. nih.gov

The general conditions for such transformations are outlined in the table below:

| Reaction | Catalyst | Base | Reactant | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd catalysts | K₂CO₃, Cs₂CO₃, or other bases | Arylboronic acid | Biaryl ketone |

| Heck Coupling | Pd(OAc)₂ with phosphine (B1218219) ligands | Et₃N, K₂CO₃ | Alkene | Aryl-substituted alkene |

| Stille Coupling | Pd(PPh₃)₄ | - | Organostannane | Biaryl ketone |

This table represents generalized conditions for cross-coupling reactions and may require optimization for the specific substrate.

Formation of Other Functionalized Aromatic Ketones and Derivatives

The reactive sites on 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone allow for its conversion into a variety of other functionalized aromatic ketones. The nitro group can be reduced to an amine, which can then undergo a range of transformations, including diazotization followed by substitution to introduce other functional groups. The ketone moiety itself can be a site for further reactions, such as aldol (B89426) condensations or reactions with organometallic reagents to extend the carbon chain.

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone serves as a valuable precursor for the synthesis of a wide array of these cyclic structures.

Integration into Nitrogen-Containing Heterocycles (e.g., Imidazoles, Triazoles, Quinazolines)

The ethanone functionality of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone can be readily converted into an α-haloketone, a key intermediate for the synthesis of various nitrogen-containing heterocycles.

Imidazoles: The reaction of an α-bromoketone derivative of the title compound with amidines is a common method for the synthesis of substituted imidazoles. This reaction, known as the Radziszewski synthesis, provides a straightforward route to imidazoles bearing the substituted phenyl group.

Triazoles: The synthesis of 1,2,4-triazole derivatives can be achieved through various routes. For instance, the reaction of the corresponding ethanone with 2-bromo-4'-fluoroacetophenone has been used to obtain ethanone derivatives which can be further cyclized. dergipark.org.tr

Quinazolines: The synthesis of quinazolines often involves the cyclization of 2-aminoaryl ketones. The nitro group of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone can be reduced to an amino group, providing the necessary precursor for various quinazoline syntheses. For example, reaction with an appropriate amine followed by cyclization can yield quinazoline derivatives. Several synthetic routes for quinazoline derivatives have been reported, some of which could be adapted for use with the title compound. nih.govnih.gov

The following table summarizes some of the key heterocyclic systems that can be synthesized from derivatives of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone:

| Heterocycle | Key Precursor from Target Compound | General Reaction Type |

| Imidazole | α-Bromoketone | Condensation with an amidine |

| Triazole | Ethanone derivative | Cyclization with a hydrazine (B178648) derivative |

| Quinazoline | 2-Aminoacetophenone | Cyclocondensation with an amine or amide |

Application in Ring Annulation and Cyclization Reactions to Construct Fused Systems

The multiple reactive sites on 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone and its derivatives can be exploited in ring annulation and cyclization reactions to construct more complex fused heterocyclic systems. For example, the presence of both an amino group (after reduction of the nitro group) and a ketone functionality in a derivative could allow for intramolecular cyclization reactions to form fused ring systems. While specific examples are not prevalent in the literature, the potential for such transformations is significant given the compound's structure. Tandem diazotization/cyclization approaches have been used to create fused heterocyclic systems. beilstein-journals.orgnih.gov

Preparation of Specialized Organofluorine and Organobromine Compounds with Defined Substitution Patterns

The presence of both fluorine and bromine atoms on the aromatic ring of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone makes it a valuable starting material for the synthesis of specialized organohalogen compounds with precise substitution patterns.

The fluorine atom can influence the reactivity of the molecule and impart unique properties to the final products, such as increased metabolic stability and lipophilicity, which are desirable in medicinal chemistry. The bromine atom, as previously discussed, serves as a handle for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at a specific position.

This dual halogenation allows for sequential and site-selective reactions. For instance, the bromine atom can be selectively targeted in a cross-coupling reaction, leaving the fluorine atom intact. Subsequently, the other functional groups on the molecule can be modified to build up molecular complexity while retaining the fluorine substituent. This controlled approach is crucial for the rational design and synthesis of novel fluorinated compounds with potential applications in pharmaceuticals and agrochemicals.

Intermediate in the Preparation of Advanced Materials with Specific Electronic or Optical Properties

The structure of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone incorporates several key features that are desirable in the precursors of advanced materials. The presence of a nitro group, a strong electron-withdrawing group, and a bromine atom, a versatile synthetic handle, on a phenyl ring suggests its potential as a precursor for materials with interesting electronic and optical properties. For instance, substituted acetophenones are known to be precursors for chalcones, which are recognized for their nonlinear optical (NLO) properties. The synthesis of chalcones typically involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone | Substituted Benzaldehyde | Chalcone Derivative | Nonlinear Optical Materials |

The electronic properties of the resulting chalcone, and thus its N-LO response, could be fine-tuned by the choice of the substituted benzaldehyde. The bromo and fluoro substituents on the phenyl ring of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone could further influence the electronic distribution within the molecule, potentially enhancing its NLO characteristics.

Furthermore, the presence of the nitro group opens the possibility of its reduction to an amino group. This transformation would yield an amino-substituted aromatic ketone, a common building block for various heterocyclic compounds and conjugated polymers. Such polymers are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo and fluoro substituents could again play a crucial role in modulating the electronic bandgap and charge transport properties of the resulting polymers.

Contribution to the Development of Novel Synthetic Reagents and Catalytic Systems

The reactivity of 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone also suggests its potential as a precursor for novel synthetic reagents and catalytic systems. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

For example, the acetyl group can be modified to create ligands for metal catalysts. The synthesis of heterocyclic compounds from substituted acetophenones is a well-established area of research. These heterocyclic structures can act as ligands for transition metals, forming catalysts for a variety of organic transformations.

Moreover, the nitro group can be reduced to an amine, which can then be further functionalized. For instance, the resulting aniline (B41778) derivative could be used to synthesize ligands for asymmetric catalysis or to prepare organocatalysts. While specific examples involving 1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone are not documented, the known chemistry of its functional groups provides a clear roadmap for its potential in these areas.

The catalytic reduction of nitroaromatic compounds is an important industrial process, and the development of efficient catalysts is an ongoing area of research. While this compound itself is a nitroaromatic, its derivatives could potentially be explored as catalysts for the reduction of other nitro compounds.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone?

Methodological Answer: Characterization should employ a multi-technique approach:

- NMR (¹H/¹³C): Assign peaks using chemical shift databases and coupling patterns. For example, aromatic protons in nitro- and bromo-substituted regions typically appear downfield (δ 7.5–8.5 ppm) .

- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry (EI-MS): Compare fragmentation patterns with NIST reference data. The molecular ion [M⁺] and key fragments (e.g., loss of Br or NO₂ groups) confirm structural integrity .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential uncharacterized toxicity .

- Ventilation: Work in a fume hood to prevent inhalation of dust/aerosols (P261 precaution ).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Methodological Answer:

- Structure Solution: Use SHELXD for phase determination in small-molecule crystallography, leveraging its dual-space algorithm for heavy atoms (Br) .

- Refinement: Apply SHELXL with anisotropic displacement parameters for Br, F, and NO₂ groups. Address thermal motion discrepancies using Hirshfeld rigidity tests .

- Validation: Cross-check with PLATON for missed symmetry or twinning. Compare final R-factors (R₁ < 0.05) with similar nitroaromatic structures .

Example Refinement Metrics:

| Parameter | Value | Acceptable Range | Reference |

|---|---|---|---|

| R₁ (all data) | 0.043 | <0.05 | |

| CCDC Deposition | Yes | Mandatory |

Q. How can regioselective bromination be optimized in the synthesis of this compound?

Methodological Answer:

- Directing Groups: Exploit the nitro group’s meta-directing effect to position Br at the ortho position relative to the ketone.

- Catalytic Systems: Use FeBr₃ or AlBr₃ in anhydrous dichloromethane at 0–5°C to minimize di-bromination .

- Monitoring: Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity by HPLC (retention time ~8.2 min, C18 column) .

Optimization Table:

| Condition | Outcome (Yield) | Reference |

|---|---|---|

| FeBr₃, 0°C, 2h | 78% | |

| AlBr₃, RT, 4h | 65% (with di-Br) |

Q. How can structural ambiguities in NMR data be resolved for derivatives of this compound?

Methodological Answer:

- NOE Experiments: Use 2D NOESY to confirm spatial proximity of F and Br substituents in the aromatic ring.

- DFT Calculations: Compare experimental ¹³C shifts with computed values (B3LYP/6-311+G(d,p)) to validate substituent positions .

- Decoupling: Apply selective ¹H decoupling to distinguish overlapping signals in crowded regions (e.g., δ 7.8–8.2 ppm) .

Q. What thermodynamic properties are critical for predicting this compound’s stability?

Methodological Answer:

- Boiling Point Estimation: Use the Trouton’s rule (ΔSvap ≈ 85 J/mol·K) with experimental enthalpy data. NIST-reported analogs (e.g., 4’-fluoroacetophenone, Tboil = 469.2 K) provide benchmarks .

- Thermogravimetric Analysis (TGA): Measure decomposition onset (>200°C expected due to nitro group stability) .

Q. How can reaction byproducts be minimized in its synthesis?

Methodological Answer:

- Purification: Employ gradient column chromatography (silica gel, hexane → EtOAc) to separate nitro-reduction byproducts.

- Low-Temperature Quenching: Halt reactions at 90% conversion to avoid over-bromination.

- In Situ Monitoring: Use FTIR to detect intermediate ketone formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.